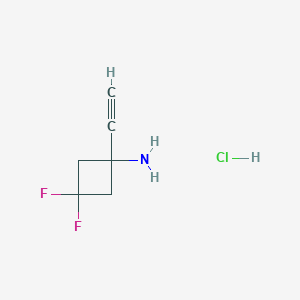
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid is a triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are derived from six isoprene units. These compounds are known for their diverse biological activities and are found in various plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Advanced techniques such as chromatography and crystallization are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen atoms into the molecule, often converting hydroxyl groups to carbonyl groups.
Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, converting carbonyl groups back to hydroxyl groups.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex triterpenoids and studying reaction mechanisms.
Biology: The compound is investigated for its role in plant metabolism and its potential effects on various biological pathways.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
作用機序
The mechanism of action of (20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit inflammatory pathways by blocking the activity of certain enzymes or receptors involved in the inflammatory response.
類似化合物との比較
Similar Compounds
(2xi,20beta)-2,20-Dihydroxy-3-oxo-12-ursen-28-oic acid: Another triterpenoid with similar structural features but different functional groups.
Olean-12-en-29-oic acid: A related compound with variations in the oxidation state and functional groups.
Uniqueness
(20beta)-3beta-Hydroxyurs-12,18-dien-28-oic acid is unique due to its specific hydroxyl and double bond positions, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C30H46O3 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC名 |
10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33) |
InChIキー |
GPQBTLJRTQXVOM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



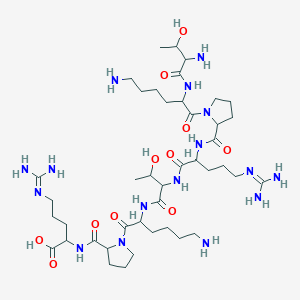
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
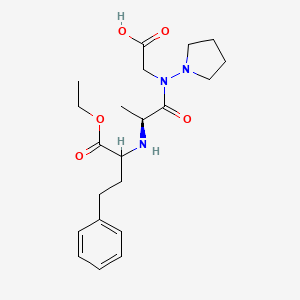

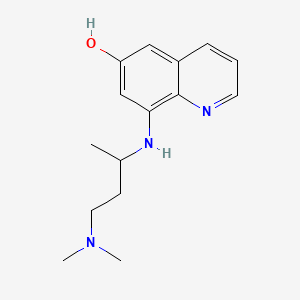
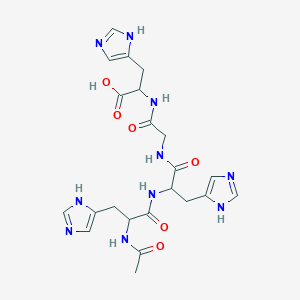
![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)

